molecular formula C22H18N4O2S B257193 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257193
M. Wt: 402.5 g/mol
InChI Key: QZRZINLXFPNEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-thiadiazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways in the body. For example, it has been suggested that this compound may inhibit the activity of certain enzymes and receptors that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been found to exhibit cytotoxic effects on various cancer cell lines, indicating its potential use as an anticancer agent. Additionally, this compound has also been shown to possess antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to exhibit multiple biological activities and its relatively easy synthesis method. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions that can be pursued in the study of 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the potential use of this compound as an anticancer agent in animal models. Additionally, the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound could also be explored. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde and 1-naphthylmethylamine with thiosemicarbazide in the presence of a catalyst. The resulting product is then cyclized to obtain the desired compound.

Scientific Research Applications

The compound 3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has also been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

Product Name

3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H18N4O2S/c1-27-18-11-10-16(12-19(18)28-2)21-23-24-22-26(21)25-20(29-22)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,13H2,1-2H3

InChI Key

QZRZINLXFPNEDS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54)OC

Origin of Product

United States

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